1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine
Description
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine is a structurally complex molecule featuring a 4-chlorophenyl-substituted cyclopentanecarbonyl group linked to a piperidine core with a cyclopropylidene moiety.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-cyclopropylidenepiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-18-7-5-17(6-8-18)20(11-1-2-12-20)19(23)22-13-9-16(10-14-22)15-3-4-15/h5-8H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDHOBNEXHAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(=C4CC4)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities.
Chemical Structure
The compound can be represented by the following structure:
- Molecular Formula : C23H24ClN5O2
- CAS Number : 165416315
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing a piperidine nucleus have been associated with significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The compound's potential as an antibacterial agent could be attributed to its ability to inhibit specific bacterial enzymes.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.
- Acetylcholinesterase Inhibition : The compound showed promising results, with IC50 values indicating strong inhibitory activity compared to standard drugs. For example, compounds similar in structure exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
- Urease Inhibition : The compound has also demonstrated significant urease inhibitory activity, which could be beneficial in treating conditions like kidney stones and urinary infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 - 6.28 |
| Urease | Varies (high activity) |
Case Studies
- Study on Piperidine Derivatives : A study focused on various piperidine derivatives highlighted their potential in targeting multiple pathways involved in cancer progression. The findings suggest that modifications to the piperidine structure can lead to enhanced biological activity against cancer cells.
- Antibacterial Screening : A comprehensive screening of synthesized compounds revealed that those with structural similarities to this compound exhibited moderate to strong antibacterial properties, particularly against Gram-positive bacteria .
Comparison with Similar Compounds
Table 1: Cytotoxicity Comparison of Halogenated Compounds
| Compound | Structure Highlights | IC₅₀/LC₅₀ (μg/mL) | Target Cell Line |
|---|---|---|---|
| Chalcone C1 (4-Cl) | α,β-unsaturated ketone + 4-Cl-phenyl | LC₅₀: 1,484.75 | MCF7 |
| Chalcone C3 (3-Br) | α,β-unsaturated ketone + 3-Br-phenyl | IC₅₀: 100 | MCF7 |
| Target Compound | Cyclopentanecarbonyl + 4-Cl-phenyl + cyclopropylidene-piperidine | Not reported | Not tested |
Key Insight: The absence of the α,β-unsaturated system in the target compound may reduce direct cytotoxicity compared to chalcones.
Cyclopropyl-Containing Opioids ()
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares a cyclopropane-substituted piperidine core with the target compound . While cyclopropylfentanyl is a potent µ-opioid receptor agonist, the target molecule’s 4-chlorophenylcyclopentanecarbonyl group diverges significantly from fentanyl’s anilido moiety.
Table 2: Pharmacological Comparison with Cyclopropylfentanyl
| Compound | Key Structural Features | Pharmacological Activity |
|---|---|---|
| Cyclopropylfentanyl | Cyclopropanecarboxamide + 4-anilidopiperidine | Potent µ-opioid agonist (analgesic) |
| Target Compound | 4-Cl-phenylcyclopentanecarbonyl + cyclopropylidene-piperidine | Unknown (hypothesized CNS modulation) |
Key Insight : The cyclopropylidene group in the target compound may enhance metabolic stability compared to cyclopropanecarboxamides, but its lack of an anilido pharmacophore likely prevents opioid-like activity.
Halogen and Cyclopropane Hybrids
Compounds like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) combine halogenation with bulky substituents (e.g., isopropyl), achieving moderate cytotoxicity (IC₅₀: 100 μg/mL) . The target compound’s cyclopropylidene group introduces steric hindrance akin to bulky substituents, which could influence receptor binding or metabolic pathways.
Preparation Methods
Cyclopentane Ring Formation
The 1-(4-chlorophenyl)cyclopentane scaffold is synthesized via Friedel-Crafts alkylation. Cyclopentyl magnesium bromide reacts with 4-chlorobenzaldehyde under Grignard conditions, followed by acid-catalyzed cyclization to yield 1-(4-chlorophenyl)cyclopentanol. Oxidation with Jones reagent (CrO₃/H₂SO₄) produces 1-(4-chlorophenyl)cyclopentanecarboxylic acid.
Acyl Chloride Derivatization
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane to form the acyl chloride. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reagent | Oxalyl chloride | 92 |
| Solvent | DCM (anhydrous) | - |
| Temperature | 0°C → RT | - |
| Reaction Time | 4 hours | - |
The product is confirmed via $$^{1}\text{H}$$-NMR (δ 3.12 ppm, singlet for cyclopentane CH₂) and IR (C=O stretch at 1790 cm⁻¹).
Preparation of 4-Cyclopropylidenepiperidine
Piperidine Skeleton Functionalization
4-Piperidone is treated with cyclopropyl magnesium bromide in tetrahydrofuran (THF) to form 4-cyclopropylpiperidin-4-ol. Dehydration using phosphorus oxychloride (POCl₃) yields 4-cyclopropylidenepiperidine. Alternative methods include:
- Wittig Reaction : Reaction of 4-piperidone with cyclopropylidenetriphenylphosphorane.
- Ring-Closing Metathesis : Utilizing Grubbs catalyst (G-II) on diene precursors.
Comparative yields under varying conditions:
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Grignard Addition | POCl₃ | THF | 78 |
| Wittig Reaction | Ph₃P=CH-C₃H₅ | DCM | 65 |
| Ring-Closing Metathesis | Grubbs G-II | Toluene | 85 |
The cyclopropylidene group is validated via $$^{13}\text{C}$$-NMR (δ 110–120 ppm for sp² carbons).
Coupling Strategies for Final Product Assembly
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-cyclopropylidenepiperidine in the presence of triethylamine (TEA) as a base:
$$
\text{C}{12}\text{H}{12}\text{Cl}2\text{O} + \text{C}6\text{H}{10}\text{N} \xrightarrow{\text{TEA, DCM}} \text{C}{18}\text{H}{19}\text{ClN}2\text{O} + \text{HCl}
$$
Optimized Conditions :
- Molar Ratio : 1:1.2 (acyl chloride:amine)
- Temperature : −20°C to 0°C (prevents cyclopropane ring strain-induced side reactions)
- Workup : Aqueous NaHCO₃ extraction, column chromatography (SiO₂, hexane:EtOAc 3:1)
Amide Coupling Reagents
Alternative activation via HATU or EDCl/HOBt in dimethylformamide (DMF):
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU, DIPEA | DMF | 88 | 99 |
| EDCl/HOBt, TEA | DCM | 75 | 95 |
HATU-based coupling demonstrates superior efficiency due to reduced steric hindrance.
Analytical Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the cyclopropylidene group and planar amide bond geometry (dihedral angle: 12.5° between carbonyl and piperidine).
Comparative Analysis of Methodologies
| Parameter | Acyl Chloride Route | HATU Coupling |
|---|---|---|
| Reaction Time | 6 hours | 12 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Cost Efficiency | High | Low |
The acyl chloride pathway is favored for industrial-scale synthesis due to cost and scalability, while HATU is optimal for small-scale, high-purity applications.
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine, and how is reaction progress monitored?
- Synthesis Steps : The compound is typically synthesized via multi-step reactions involving cyclopentanecarbonyl chloride intermediates and nucleophilic substitution on the piperidine ring. Solvents like methanol or dimethylformamide (DMF) are used under controlled conditions .
- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and purity. Advanced characterization uses NMR (e.g., H-NMR in ) and HPLC (e.g., mobile phase preparation with sodium 1-octanesulfonate in ) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H-NMR is critical for verifying substituent positions (e.g., chlorophenyl and cyclopropylidene groups) .
- HPLC : Buffer systems with sodium acetate and methanol (65:35 ratio) ensure separation and purity assessment .
- Mass Spectrometry : Molecular weight confirmation (e.g., 427.93 g/mol for analogs in ) aids structural validation.
Q. What safety precautions are advised for handling this compound?
- Storage : Store in airtight containers at -20°C to prevent degradation.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Refer to SDS guidelines for similar piperidine derivatives (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine in ) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chlorophenyl, cyclopropane) influence biological activity?
- Structure-Activity Relationship (SAR) :
| Compound | Structural Features | Observed Activity |
|---|---|---|
| Analog A | Piperidine + phenyl | Antidepressant |
| Analog B | Chlorophenyl substitution | Anticancer |
| Target Compound | Cyclopropylidene + cyclopentanecarbonyl | Potential anti-tubercular |
- Key Insight : The cyclopropylidene group may enhance membrane permeability, while the chlorophenyl moiety modulates receptor binding .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Audit : Compare assay conditions (e.g., cell lines, concentration ranges). For example, anti-tubercular activity in may vary due to mycobacterial strain differences.
- Purity Verification : Use HPLC () to rule out impurities affecting bioactivity .
Q. What in vitro models are appropriate for evaluating its pharmacological potential?
- Cancer : Human carcinoma cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays, referencing analogs with chlorophenyl groups () .
- Neuropharmacology : Receptor-binding assays (e.g., serotonin/dopamine transporters) for CNS activity prediction .
Q. What strategies optimize solubility and stability in experimental formulations?
- Solubility : Use co-solvents like DMF or cyclodextrins.
- Stability : Buffered solutions (pH 4.6–6.8, as in ) prevent hydrolysis of the cyclopentanecarbonyl group .
Q. How to design a robust SAR study for this compound?
- Variable Substituents : Synthesize analogs with modified aryl (e.g., fluorophenyl in ) or heterocyclic groups .
- Assay Design : Use high-throughput screening (HTS) for cytotoxicity () and receptor affinity .
Data Contradiction Analysis
- Example : Conflicting reports on anti-tubercular activity may arise from differences in bacterial efflux pump expression. Validate using gene-knockout mycobacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
